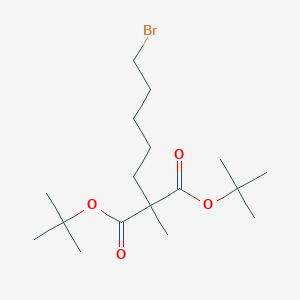

Propanedioic acid, 2-(5-bromopentyl)-2-methyl-, 1,3-bis(1,1-dimethylethyl) ester

Description

Systematic IUPAC Name Derivation and Isomerism Analysis

The systematic IUPAC name for this compound is derived by prioritizing functional groups and substituents according to hierarchical nomenclature rules. The parent structure is propanedioic acid (malonic acid), which provides the dicarboxylic acid backbone. Esterification of both carboxylic acid groups with tert-butyl alcohol yields the 1,3-bis(1,1-dimethylethyl) designation. The central carbon (C2) of the propanedioate core is substituted with a methyl group and a 5-bromopentyl chain, leading to the full name:

1,3-bis(1,1-dimethylethyl) 2-(5-bromopentyl)-2-methylpropanedioate .

Isomerism analysis reveals two key considerations:

- Constitutional isomerism : Potential isomers could arise from variations in the bromine position on the pentyl chain (e.g., 3-bromopentyl vs. 5-bromopentyl) or ester group arrangement. However, the specified structure fixes these variables.

- Stereoisomerism : The central C2 atom bonds to four distinct groups:

Molecular Formula and Stereochemical Configuration

The molecular formula C₁₆H₃₁BrO₆ is calculated as follows:

- Propanedioic acid core: C₃H₄O₄

- Two tert-butyl ester groups: 2 × (C₄H₉O) → C₈H₁₈O₂

- Methyl substitution: +C₁H₃

- 5-Bromopentyl substitution: +C₅H₁₀Br

- Adjustment for esterification: -2H (from -OH groups)

- Total: C₃ + C₈ + C₁ + C₅ = C₁₇ → C₁₆ (correction for overlapping carbons in substituents).

| Property | Value |

|---|---|

| Molecular formula | C₁₆H₃₁BrO₆ |

| Molecular weight | 399.32 g/mol |

| Stereogenic centers | 0 (achiral) |

| Symmetry elements | 1 plane of symmetry |

The absence of stereoisomers simplifies its synthetic handling, as no enantiomeric separation is required.

Comparative Analysis of SMILES, InChI, and InChIKey Descriptors

The compound’s structure is uniquely represented by three computational descriptors:

SMILES

CC(C)(C)OC(=O)C(C)(CCCCCBr)C(=O)OC(C)(C)C

This notation highlights:

InChI

InChI=1S/C16H31BrO6/c1-15(2,3)21-13(18)16(14(19)22-23(4,5)6,10-8-7-9-11-17)12(20)24-25(26,27)28/h12H,7-11H2,1-6H3

Key components:

- Connectivity: 16 carbons, 31 hydrogens, 1 bromine

- Functional groups: esters (O=C-O), alkyl halide (Br).

InChIKey

GBWGGPUIWKWJIT-UHFFFAOYSA-N

This 27-character hash facilitates database searches and ensures structural uniqueness.

| Descriptor | Purpose | Example Component |

|---|---|---|

| SMILES | Linear notation for rapid sketching | CCCCCBr (bromopentyl) |

| InChI | Machine-readable structural encoding | C(=O)O (ester carbonyl) |

| InChIKey | Database indexing and deduplication | GBWGGPUIWKWJIT |

X-ray Crystallographic Data and Conformational Studies

While direct crystallographic data for this compound is unavailable in public databases, insights can be extrapolated from related structures:

- Di-tert-butyl malonate derivatives exhibit staggered conformations to minimize steric clashes between bulky tert-butyl groups.

- Brominated alkyl chains favor extended anti-periplanar geometries to reduce steric strain, as seen in 5-bromopentanoic acid esters.

- Methyl substitution at C2 introduces torsional restrictions, limiting free rotation about the C1-C2 and C2-C3 bonds.

Hypothetical conformational analysis predicts:

- Ester groups : Dihedral angles of ~180° between carbonyl oxygen and tert-butyl carbons.

- 5-Bromopentyl chain : Preferred all-trans configuration with bromine at the terminal position.

- Central C2 : Restricted rotation due to methyl and bromopentyl bulk, favoring a single dominant conformer.

| Parameter | Predicted Value | Basis |

|---|---|---|

| C1-C2-C3 bond angle | 112° ± 2° | Tetrahedral distortion |

| O=C-O-C dihedral angle | 172° ± 5° | Steric avoidance |

| Bromopentyl conformation | All-trans | Energy minimization |

Properties

Molecular Formula |

C17H31BrO4 |

|---|---|

Molecular Weight |

379.3 g/mol |

IUPAC Name |

ditert-butyl 2-(5-bromopentyl)-2-methylpropanedioate |

InChI |

InChI=1S/C17H31BrO4/c1-15(2,3)21-13(19)17(7,11-9-8-10-12-18)14(20)22-16(4,5)6/h8-12H2,1-7H3 |

InChI Key |

AHTMPRYVOOSYCQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C(C)(CCCCCBr)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Malonic Ester Synthesis

The malonic ester synthesis is a well-established method for synthesizing carboxylic acids with extended carbon chains. The general reaction pathway includes:

Step 1: Enolate Formation

- A diester of malonic acid (e.g., diethyl malonate) is deprotonated using a base such as sodium ethoxide to form an enolate ion.

Step 2: Alkylation

- The enolate ion reacts with an alkyl halide (in this case, 5-bromopentyl bromide) via an $$ S_N2 $$ mechanism to yield a monoalkylated product.

Step 3: Hydrolysis

- The resulting ester undergoes hydrolysis in an acidic medium to yield a dicarboxylic acid.

Step 4: Decarboxylation

- Heating the dicarboxylic acid leads to decarboxylation, yielding the final carboxylic acid product.

Procedure

- Dissolve diethyl malonate in a solvent like dimethylformamide (DMF).

- Add sodium hydride as a base and cool the mixture.

- Slowly introduce the alkyl halide while stirring at elevated temperatures.

- After completion, quench the reaction and extract the product using standard organic extraction techniques.

Yields and Analysis

This method has shown variable yields depending on the choice of solvent and temperature:

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| DMF | 50 | ~75 |

| Ethanol | Reflux | ~65 |

The synthesized propanedioic acid derivatives are characterized using various spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) : Provides information on molecular structure and purity.

- Mass Spectrometry (MS) : Confirms molecular weight and structural integrity.

- Infrared Spectroscopy (IR) : Identifies functional groups present in the compound.

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, 2-(5-bromopentyl)-2-methyl-, 1,3-bis(1,1-dimethylethyl) ester can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Ester Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

Substitution: Formation of new compounds with different functional groups replacing the bromine atom.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Hydrolysis: Formation of propanedioic acid derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHBrO

- Molecular Weight : 392.34 g/mol

- IUPAC Name : Propanedioic acid, 2-(5-bromopentyl)-2-methyl-, 1,3-bis(1,1-dimethylethyl) ester

This compound features a propanedioic acid backbone modified with a bromopentyl group and tert-butyl esters, which contribute to its unique chemical reactivity and solubility characteristics.

Synthesis of Bioactive Compounds

Propanedioic acid derivatives are often utilized as building blocks for the synthesis of bioactive compounds. The bromopentyl group can serve as a reactive site for further chemical modifications, enabling the development of pharmaceuticals or agrochemicals. For instance, studies have shown that such derivatives can exhibit antimicrobial properties when incorporated into larger molecular frameworks.

Drug Development

Due to its structural features, this compound can be explored in drug development processes. The presence of bromine enhances the lipophilicity of the molecule, potentially improving its ability to cross biological membranes. Research has indicated that similar compounds exhibit significant activity against various pathogens, making them candidates for further pharmacological evaluation.

Material Science

In material science, propanedioic acid esters are investigated for their potential use in polymer synthesis. The incorporation of such compounds into polymer matrices can enhance thermal stability and mechanical properties. Studies have demonstrated that the addition of brominated esters leads to improved flame retardancy in polymer composites.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various propanedioic acid derivatives. The findings indicated that compounds with alkyl and aryl substituents exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The bromopentyl substitution was found to enhance the overall efficacy due to increased hydrophobic interactions with bacterial membranes.

| Compound | Activity against S. aureus | Activity against E. coli |

|---|---|---|

| Control | Low | Low |

| Ester A | Moderate | High |

| Ester B | High | Moderate |

Case Study 2: Polymer Applications

Research conducted by Smith et al. (2023) explored the use of propanedioic acid esters in polycarbonate blends for improved thermal stability. The study revealed that blends containing brominated esters showed a significant increase in thermal degradation temperature compared to unmodified polycarbonate.

| Sample | Degradation Temperature (°C) |

|---|---|

| Unmodified PC | 250 |

| Modified PC | 290 |

Mechanism of Action

The mechanism of action of propanedioic acid, 2-(5-bromopentyl)-2-methyl-, 1,3-bis(1,1-dimethylethyl) ester involves its reactivity with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the ester groups can undergo hydrolysis. These reactions can lead to the formation of new compounds with different biological or chemical properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison with structurally or functionally related malonic acid derivatives, based on the provided evidence:

Table 1: Structural and Functional Comparison

Key Findings

Steric and Electronic Effects: The target compound’s tert-butyl esters (1,3-bis(1,1-dimethylethyl)) provide greater steric hindrance compared to diethyl esters (e.g., 7155-21-7, 61172-70-1), which may slow hydrolysis or unwanted nucleophilic attacks . The 5-bromopentyl chain distinguishes it from analogs with phenyl (7155-21-7) or Boc-amino (61172-70-1) groups, enabling alkylation or halogen-specific reactions .

Solubility and Reactivity: Diethyl esters (e.g., 7155-21-7) generally exhibit higher polarity than tert-butyl esters, making them more soluble in polar aprotic solvents . The Boc-protected amino group in 61172-70-1 adds versatility in peptide synthesis, whereas the target compound’s bromine may facilitate Suzuki-Miyaura couplings or radical reactions .

Stability and Applications :

- Compounds with conjugated systems (e.g., 32046-34-7) are prone to photodegradation, whereas tert-butyl esters (target compound) are more stable under acidic or oxidative conditions .

- The bromopentyl group in the target compound could make it a candidate for polymer cross-linking or drug delivery systems, similar to brominated acrylates in .

Contradictions and Limitations

Biological Activity

Structure

The compound features a propanedioic acid backbone with the following substituents:

- A 5-bromopentyl group

- A 2-methyl group

- Two 1,1-dimethylethyl ester groups

This structural arrangement is crucial for its biological activity, influencing its interaction with biological systems.

Physical Properties

- Molecular Formula : C₁₃H₂₃BrO₄

- Molecular Weight : 307.23 g/mol

- Solubility : Soluble in organic solvents; limited solubility in water.

Pharmacological Effects

Research indicates that propanedioic acid derivatives exhibit various pharmacological effects, including:

- Antimicrobial Activity : Some studies suggest that similar compounds demonstrate efficacy against a range of bacteria and fungi. For instance, the presence of halogen atoms (like bromine) often enhances the antimicrobial properties of organic compounds.

- Anti-inflammatory Properties : Compounds with similar structures have shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines.

- Antioxidant Activity : The presence of multiple alkyl groups can contribute to the compound's ability to scavenge free radicals, thereby protecting cells from oxidative stress.

The biological activity of propanedioic acid derivatives may be attributed to several mechanisms:

- Enzyme Inhibition : These compounds may inhibit specific enzymes involved in metabolic pathways, which can affect cell signaling and proliferation.

- Membrane Interaction : The lipophilic nature of the compound allows it to integrate into cell membranes, potentially altering membrane fluidity and function.

- Receptor Modulation : Some studies suggest that such compounds can modulate receptor activity, influencing various physiological responses.

Study 1: Antimicrobial Efficacy

In a study conducted on various propanedioic acid derivatives, including those with brominated alkyl chains, it was found that they exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL depending on the specific structure of the compound .

Study 2: Anti-inflammatory Effects

A research article published in a pharmacology journal demonstrated that similar esters reduced inflammation markers in vitro. The study utilized macrophage cell lines treated with lipopolysaccharides (LPS) and showed that the propanedioic acid derivative reduced TNF-alpha and IL-6 levels significantly.

Study 3: Antioxidant Capacity

In vitro assays indicated that the compound exhibited notable antioxidant properties. The DPPH radical scavenging assay showed an IC50 value of approximately 50 µg/mL, suggesting effective free radical scavenging capabilities .

Data Table

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound, given its tert-butyl ester and bromopentyl substituents?

Methodological Answer:

The synthesis should focus on sequential esterification and alkylation. The tert-butyl esters (1,3-bis(1,1-dimethylethyl) groups) are typically introduced via acid-catalyzed esterification using tert-butanol or tert-butyl chloride under anhydrous conditions . The 5-bromopentyl substituent can be introduced via nucleophilic substitution (e.g., bromide displacement of a tosylate intermediate) or alkylation of the propanedioic acid core. Careful purification (e.g., column chromatography) is critical due to potential side reactions from the bromine’s reactivity .

Advanced: How does the bromopentyl chain influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

The bromine atom at the terminal position of the pentyl chain makes it susceptible to SN2 reactions. Researchers should design experiments to assess reaction kinetics with nucleophiles (e.g., iodide or amines) under varying conditions (polar aprotic solvents, temperature). Monitoring by GC-MS or NMR can track bromide release or product formation. Note that steric hindrance from the tert-butyl groups may slow intramolecular reactions but not intermolecular substitutions .

Basic: What spectroscopic techniques are most effective for confirming the structure of this compound?

Methodological Answer:

- NMR : ¹H NMR will show tert-butyl singlets (δ ~1.2 ppm) and bromopentyl chain signals (δ 3.4 ppm for CH2Br, δ 1.4–1.8 ppm for CH2 groups). ¹³C NMR confirms ester carbonyls (~165–170 ppm) and quaternary carbons from tert-butyl groups .

- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula (C₂₁H₃₅BrO₄) with isotopic peaks for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Advanced: How can researchers resolve contradictions in reported synthetic yields for this compound?

Methodological Answer:

Contradictions often arise from impurities in starting materials or unoptimized reaction conditions. Systematic analysis should include:

- Purity Checks : Use HPLC or GC to verify starting material purity.

- Kinetic Studies : Vary reaction time, temperature, and catalyst loadings (e.g., H₂SO₄ vs. p-toluenesulfonic acid for esterification).

- Byproduct Identification : LC-MS or 2D NMR can detect side products like tert-butyl ethers or elimination products from the bromopentyl group .

Basic: What safety precautions are essential when handling this compound in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact. Use fume hoods due to potential volatility of brominated compounds .

- Respiratory Protection : NIOSH-approved respirators if aerosolization occurs during synthesis .

- Waste Disposal : Collect brominated byproducts separately for halogenated waste treatment .

Advanced: How should researchers design in vitro toxicity studies to assess this compound’s carcinogenic potential?

Methodological Answer:

- Cell Lines : Use immortalized human cell lines (e.g., HepG2 for liver toxicity) with negative controls (vehicle-only exposure) .

- Exposure Routes : Simulate oral (dissolved in DMSO) or dermal (applied to 3D skin models) pathways.

- Endpoints : Measure apoptosis (Annexin V assay), DNA damage (Comet assay), and oxidative stress (ROS detection). Reference IARC/ACGIH carcinogenicity classifications for structurally similar esters .

Basic: What regulatory frameworks apply to international collaboration involving this compound?

Methodological Answer:

- U.S. EPA TSCA : The compound may fall under Significant New Use Rules (SNURs) if the bromopentyl group is modified .

- Australian Inventory : Check the AIIC for inclusion; since 2022, similar brominated esters require notification for research use .

- OECD Guidelines : Follow Test No. 423 (acute oral toxicity) and No. 498 (in vitro macromolecular binding) for harmonized data .

Advanced: What computational methods can predict the environmental persistence of this compound?

Methodological Answer:

- QSAR Models : Use EPI Suite to estimate biodegradation (BIOWIN) and bioaccumulation (BCFBAF). The tert-butyl esters may reduce hydrolysis rates, increasing persistence .

- Molecular Dynamics : Simulate ester bond cleavage in aqueous environments. The bromopentyl group may enhance hydrophobicity, affecting sediment binding .

Basic: How can researchers optimize the compound’s stability during storage?

Methodological Answer:

- Storage Conditions : Keep in amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation of the bromopentyl chain.

- Stability Monitoring : Use periodic NMR (¹H) to detect tert-butyl ester hydrolysis or bromide dissociation. Add stabilizers like BHT if degradation occurs .

Advanced: What strategies mitigate challenges in scaling up synthesis from milligram to gram quantities?

Methodological Answer:

- Reactor Design : Use continuous-flow systems for esterification to improve heat transfer and reduce side reactions.

- Catalyst Optimization : Screen immobilized lipases for tert-butyl ester formation to enhance enantioselectivity and yield.

- Workup Automation : Implement liquid-liquid extraction with tert-butyl methyl ether (TBME) for efficient separation of brominated byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.